5-bromo-4-fluoro-1-methylpyridin-2(1H)-one
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Overview
Description
5-bromo-4-fluoro-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains bromine, fluorine, and a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-fluoro-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:
Halogenation: Introduction of bromine and fluorine atoms into a pyridinone precursor.
Methylation: Addition of a methyl group to the nitrogen atom in the pyridinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate coupling reactions.
Major Products
The major products will depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-fluoro-1-methylpyridin-2(1H)-one
- 5-chloro-4-fluoro-1-methylpyridin-2(1H)-one
Uniqueness
5-bromo-4-fluoro-1-methylpyridin-2(1H)-one’s unique combination of bromine and fluorine atoms, along with the pyridinone ring, gives it distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C6H5BrFNO |
---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
5-bromo-4-fluoro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H5BrFNO/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,1H3 |
InChI Key |
UTNQRBGIIRUPOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=CC1=O)F)Br |
Origin of Product |
United States |
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